molecular formula C19H19Cl2N5O B4222556 1-{3,5-bis[(4-chlorobenzyl)amino]-1H-1,2,4-triazol-1-yl}propan-1-one

1-{3,5-bis[(4-chlorobenzyl)amino]-1H-1,2,4-triazol-1-yl}propan-1-one

Cat. No.: B4222556
M. Wt: 404.3 g/mol
InChI Key: CYGVZCNJPOEGFE-UHFFFAOYSA-N
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Description

N,N’-bis(4-chlorobenzyl)-1-propionyl-1H-1,2,4-triazole-3,5-diamine is an organic compound belonging to the class of dialkylarylamines These compounds are characterized by the presence of an amino group linked to two aliphatic chains and one aromatic group

Preparation Methods

The synthesis of N,N’-bis(4-chlorobenzyl)-1-propionyl-1H-1,2,4-triazole-3,5-diamine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorobenzyl chloride with 1-propionyl-1H-1,2,4-triazole-3,5-diamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N,N’-bis(4-chlorobenzyl)-1-propionyl-1H-1,2,4-triazole-3,5-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may produce a variety of substituted derivatives.

Scientific Research Applications

N,N’-bis(4-chlorobenzyl)-1-propionyl-1H-1,2,4-triazole-3,5-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N,N’-bis(4-chlorobenzyl)-1-propionyl-1H-1,2,4-triazole-3,5-diamine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N,N’-bis(4-chlorobenzyl)-1-propionyl-1H-1,2,4-triazole-3,5-diamine can be compared with other similar compounds, such as:

    N,N’-bis(4-chlorobenzyl)-1H-1,2,3,4-tetraazol-5-amine: This compound has a similar structure but differs in the triazole ring.

    N,N’-bis(4-chlorobenzyl)piperazine: Another structurally related compound with different biological activities.

    N,N’-bis(4-chlorobenzyl)hydroxylamine: This compound has a hydroxylamine group instead of the triazole ring.

The uniqueness of N,N’-bis(4-chlorobenzyl)-1-propionyl-1H-1,2,4-triazole-3,5-diamine lies in its specific structural features and the resulting chemical and biological properties.

Properties

IUPAC Name

1-[3,5-bis[(4-chlorophenyl)methylamino]-1,2,4-triazol-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2N5O/c1-2-17(27)26-19(23-12-14-5-9-16(21)10-6-14)24-18(25-26)22-11-13-3-7-15(20)8-4-13/h3-10H,2,11-12H2,1H3,(H2,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGVZCNJPOEGFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(=NC(=N1)NCC2=CC=C(C=C2)Cl)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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